molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4

Spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B152902
CAS No.: 252882-61-4
M. Wt: 202.25 g/mol
InChI Key: SXOVJOBXZPCKRA-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a piperidine ring are fused together through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . Another efficient method involves the [3+3] cycloaddition of MBH carbonates of isatins with β-enamino maleimides in the presence of DABCO as a catalyst in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for spiro[indoline-3,4’-piperidin]-2-one are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in carbamoylation and imidation reactions under ultrasonic irradiation to form highly functionalized molecular targets .

Common Reagents and Conditions

Common reagents used in the reactions of spiro[indoline-3,4’-piperidin]-2-one include triethylamine, DABCO, and various nucleophilic or electrophilic reagents. Reaction conditions often involve mild temperatures and the use of acetonitrile as a solvent .

Major Products Formed

The major products formed from these reactions include spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides], and spiro[indole-pyrido-succinimides], which are obtained in high yields and with minimal by-products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[indoline-3,4’-piperidin]-2-one include:

Uniqueness

What sets spiro[indoline-3,4’-piperidin]-2-one apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities and material properties.

Properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVJOBXZPCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593749
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1′-tert-butoxycarbonyl-spiro[3H-indole-3,4′-piperidin]-2(1H)-one, as described above in Step A, (551 mg, 1.70 mmol) in ethyl acetate saturated with HCl (5 mL) was stirred at ambient temp. for 3 hours as the product salt slowly crystallized out. This salt was collected by filtration and partitioned between methylene chloride and aqueous sat'd. sodium carbonate. The organic layer was separated off, dried (anhyd. sodium sulfate) filtered, and the solvent removed under vacuum. The residue was triturated with diethyl ether to give the title compound as a white solid, mp: 184-186° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

At −78° C., to liquid NH3 (20 ml) is added dropwise a solution of 1-benzylspiro[indole-3,4′-piperidin]-2(1H)-one (2 mmol) in THF (30 ml) and the mixture is stirred at −78° C. for 10 min. Li (42 mg, 6 mmol) is added in 3 portions and the resulting dark blue solution is stirred at −78° C. for 2 h. Anhydrous EtOH (1 ml) is added dropwise and the mixture is allowed to warm to rt overnight. Solvent is removed in vacuo and the resulting title compound (a light yellow solid) is used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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